molecular formula C17H12FNO4 B2755188 N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 313975-80-3

N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2755188
CAS No.: 313975-80-3
M. Wt: 313.284
InChI Key: RRYVIIHPJQXNIP-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived compound characterized by a methoxy group at the 8-position of the chromene ring and a 4-fluorophenyl carboxamide substituent at the 3-position. Coumarins are known for their diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory properties . The fluorine atom on the phenyl ring enhances metabolic stability and modulates electronic properties, while the methoxy group influences solubility and intermolecular interactions .

Synthetic routes for analogous compounds often involve condensation reactions between coumarin-3-carboxylic acid derivatives and substituted anilines. For example, similar compounds are synthesized via refluxing with acetic acid and sodium acetate (Method A) or using dioxane and HCl (Method B), yielding high-purity products .

Properties

IUPAC Name

N-(4-fluorophenyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO4/c1-22-14-4-2-3-10-9-13(17(21)23-15(10)14)16(20)19-12-7-5-11(18)6-8-12/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYVIIHPJQXNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 4-fluoroaniline with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The molecular targets and pathways involved include cyclooxygenase enzymes, which are implicated in inflammation and pain .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Coumarin Carboxamides

Compound Name Chromene Substituents Phenyl Substituents Molecular Formula Key Properties/Effects
This compound (Target) 8-OCH₃ 4-F C₁₈H₁₄FNO₄ Moderate electron-withdrawing effect; enhanced metabolic stability
N-(4-Acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide 8-OCH₃ 4-NHCOCH₃ C₁₉H₁₆N₂O₅ Increased hydrogen bonding potential; higher solubility in polar solvents
6-Bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 6-Br, 8-OCH₃ 4-OCH₃ C₁₉H₁₆BrNO₅ Bromine increases molecular weight; methoxy enhances lipophilicity
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide None 4-OCH₃ (phenethyl) C₁₉H₁₇NO₄ Phenethyl chain improves membrane permeability; reduced crystallinity
8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide 8-CH₂CHCH₂ 4-F C₂₀H₁₆FNO₃ Allyl group introduces steric bulk; potential for radical reactions
8-allyl-N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide 8-CH₂CHCH₂ 4-NO₂ C₁₉H₁₄N₂O₅ Nitro group strongly electron-withdrawing; may reduce bioavailability
N-(2,4-Dichlorobenzyl)-8-methoxy-2H-chromene-3-carboxamide 8-OCH₃ 2,4-Cl (benzyl) C₁₈H₁₅Cl₂NO₃ Dichlorobenzyl enhances hydrophobicity; potential for halogen bonding interactions

Key Findings from Comparative Analysis

Halogen Effects : The 4-fluorophenyl group in the target compound offers a balance between electron-withdrawing effects and metabolic stability. shows that halogen size (F, Cl, Br, I) has minimal impact on inhibitory potency (e.g., IC₅₀ values for fluorophenyl vs. iodophenyl derivatives differ by <1 μM), suggesting electronic effects dominate over steric factors .

Substituent Position and Bioactivity: Chromene Ring Modifications: Bromination at the 6-position () increases molecular weight but may reduce solubility.

Dichlorobenzyl derivatives () rely on halogen bonding, which can enhance binding affinity in hydrophobic environments .

Synthetic Feasibility :

  • Method A (acetic acid/sodium acetate) and Method B (dioxane/HCl) from are broadly applicable to coumarin carboxamides, with yields exceeding 85% in optimized conditions .

Structural and Crystallographic Insights

Crystallographic tools like SHELX and WinGX () enable precise determination of molecular geometries. For example, hydrogen-bonding patterns in coumarin derivatives often form infinite chains or rings, as described by Etter’s graph-set analysis (). The target compound’s 4-fluorophenyl and methoxy groups likely participate in C–H···O or N–H···F interactions, influencing crystal packing and stability .

Biological Activity

N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a chromene backbone substituted with a 4-fluorophenyl group and a methoxy group at the 8-position, along with a carboxamide functional group. The molecular formula is C17H14FNO3C_{17}H_{14}FNO_3, and its structure can be represented as follows:

N 4 fluorophenyl 8 methoxy 2 oxo 2H chromene 3 carboxamide\text{N 4 fluorophenyl 8 methoxy 2 oxo 2H chromene 3 carboxamide}

Antimicrobial Activity

Research has indicated that derivatives of chromenes exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds possess minimum inhibitory concentration (MIC) values against various pathogens, including Staphylococcus aureus and Escherichia coli. Although specific data for this compound is limited, its structural similarity to known active compounds suggests potential efficacy.

Table 1: Antimicrobial Activity of Chromene Derivatives

CompoundMIC (µg/mL)Pathogen
N-(4-fluorophenyl)-8-methoxyTBDStaphylococcus aureus
N-(2,4-dichlorophenyl)-8-ethoxy0.22E. coli
Other derivativesVariesVarious

Anticancer Properties

Chromene derivatives have been extensively studied for their anticancer properties. For example, compounds similar to N-(4-fluorophenyl)-8-methoxy have shown promising results in inhibiting cancer cell proliferation. A study focusing on related chromene structures reported IC50 values ranging from 10 to 33 nM against breast cancer cell lines, indicating potent antiproliferative effects.

Table 2: Anticancer Activity of Related Chromene Compounds

CompoundCell LineIC50 (nM)
N-(4-fluorophenyl)-8-methoxyTBDTBD
Chromene derivative AMDA-MB-23123
Chromene derivative BA54930

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
  • Reactive Oxygen Species (ROS) Modulation : The compound may interact with ROS pathways, contributing to its antioxidant properties.
  • Tubulin Interaction : Some chromenes disrupt tubulin polymerization, which is crucial for cancer cell division.

Case Studies

  • Antimicrobial Efficacy : In vitro studies have demonstrated that derivatives with similar structures significantly reduce biofilm formation in bacterial cultures, suggesting potential applications in treating biofilm-associated infections.
    • Study Reference : A derivative exhibited an MIC of 0.22 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent.
  • Anticancer Activity : In a recent study involving various chromene derivatives, one compound displayed IC50 values of 23 nM against MDA-MB-231 cells, indicating strong antiproliferative activity.
    • Study Reference : The compound's mechanism involved inhibition of tubulin polymerization and induction of apoptosis in cancer cells.

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